

Application Note: A Practical Guide to the Synthesis and Purification of Angiotensin I

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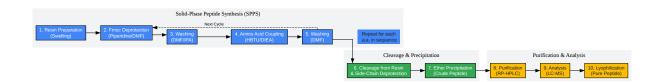


Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and related fields.

Introduction: **Angiotensin I** is a decapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. It is a key component of the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance.[1][2] The synthesis of high-purity **Angiotensin I** is essential for a wide range of research applications, including studies on hypertension, cardiovascular disease, and the development of novel therapeutics. This guide provides a detailed protocol for the chemical synthesis of **Angiotensin I** using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), followed by its purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Overall Experimental Workflow

The synthesis and purification of **Angiotensin I** follow a multi-step process beginning with the sequential addition of amino acids on a solid support, followed by cleavage from the support, and concluding with purification and analysis.





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Caption: Workflow for **Angiotensin I** synthesis, cleavage, and purification.

Experimental Protocols Materials and Reagents

- Resin: Rink Amide MBHA resin or pre-loaded Fmoc-Leu-Wang resin.[3][4]
- Fmoc-Protected Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Leu-OH.
- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA), Diethyl ether (cold).
- Reagents for Deprotection: 20% (v/v) Piperidine in DMF.[3][4][5]
- Reagents for Coupling: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIEA).[4]
- Reagents for Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O),
 Dithiothreitol (DTT). A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v).[6]
- HPLC Solvents: Acetonitrile (ACN, HPLC grade), Deionized water, 0.1% TFA.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of **Angiotensin I** on a 0.1 mmol scale. The process involves sequential deprotection and coupling steps.[3][7]

- Resin Preparation:
 - Place the resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[3][5]



- Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions.[3]
 [8]
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a solution of 20% piperidine in DMF to the resin.[5][9]
 - Agitate the mixture for 5-7 minutes.[3]
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[9]
 - Drain the deprotection solution.
- Washing:
 - Wash the resin thoroughly to remove residual piperidine and byproducts. Perform a series
 of washes, alternating between DMF and IPA (e.g., 5 x DMF, 3 x IPA, 5 x DMF).[9]
 - Confirm the presence of a free primary amine using a qualitative test like the Kaiser test.
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 eq.) in DMF.
 - Add DIEA (6 eq.) to activate the amino acid. The solution will typically change color.
 - Immediately add the activated amino acid solution to the washed, deprotected resin.
 - Agitate the reaction mixture for 1-2 hours to allow for complete coupling.[5]
- Post-Coupling Wash:
 - Drain the coupling solution.



 Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[3]

Repeat Cycle:

 Repeat steps 2 through 5 for each amino acid in the Angiotensin I sequence (Leu, His, Phe, Pro, His, Ile, Tyr, Val, Arg, Asp).

Protocol 2: Peptide Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups simultaneously.[8][10]

Preparation:

 After the final amino acid coupling and washing, thoroughly dry the peptide-resin under a vacuum.

Cleavage Reaction:

- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a fume hood and wear appropriate PPE as TFA is highly corrosive.[11]
- Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-3 hours.

Peptide Precipitation:

- Filter the resin and collect the filtrate, which contains the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution).[4]
- A white precipitate (the crude peptide) should form.

Isolation:

Centrifuge the ether suspension to pellet the peptide.



 Decant the ether, wash the peptide pellet with cold ether two more times to remove residual scavengers, and briefly dry the crude peptide under a vacuum.

Protocol 3: Peptide Purification by RP-HPLC

Purification is essential to isolate the target **Angiotensin I** peptide from deletion sequences and other impurities generated during synthesis.[4][12]

- · Sample Preparation:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 5-10% ACN in water containing 0.1% TFA.
 - Filter the solution through a 0.45 μm syringe filter to remove any particulates.
- HPLC System Setup:
 - Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions.
- · Chromatography:
 - Inject the filtered peptide solution onto the column.
 - Run a linear gradient of increasing organic phase (ACN with 0.1% TFA) to elute the peptide.
 - Monitor the elution profile at 220 nm or 280 nm.[6]
 - Collect fractions corresponding to the major peak, which should be the target Angiotensin
 I peptide.

Protocol 4: Purity and Identity Verification

The purity of the collected fractions and the identity of the final product must be confirmed.[1] [13]

Purity Analysis:



- Analyze the collected fractions using an analytical RP-HPLC system to confirm purity (>95% is typical for research applications).
- Identity Verification:
 - Use mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine the molecular weight of the purified peptide.[14][15] The observed mass should match the theoretical mass of Angiotensin I (1296.5 Da).
- Lyophilization:
 - Pool the pure fractions, freeze the solution, and lyophilize (freeze-dry) to obtain the final peptide as a stable, fluffy white powder.

Data Presentation

Table 1: Typical RP-HPLC Parameters for Angiotensin I

Purification

Pullication		
Parameter	Setting	
Column	Preparative C18, 5-10 μm particle size	
Mobile Phase A	0.1% TFA in Water	
Mobile Phase B	0.1% TFA in Acetonitrile	
Flow Rate	Dependent on column diameter (e.g., 10-20 mL/min)[6]	
Gradient	5% to 60% B over 40-60 minutes[4][6]	
Detection	UV at 220 nm & 280 nm	

Table 2: Angiotensin I Characterization Data



Parameter	Theoretical Value	Typical Observed Value
Amino Acid Sequence	Asp-Arg-Val-Tyr-Ile-His-Pro- Phe-His-Leu	N/A
Molecular Formula	C62H89N17O14	N/A
Monoisotopic Mass	1295.68 Da	~1295.7 Da
Average Mass	1296.5 Da	~1296.5 Da
Purity (Post-HPLC)	>95%	>95-99%[1]

Key Signaling Pathway

Angiotensin I itself is a prohormone. It is converted by Angiotensin-Converting Enzyme (ACE) into the potent vasoconstrictor **Angiotensin I**I.[1]



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Caption: Simplified Renin-Angiotensin System (RAS) pathway.

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